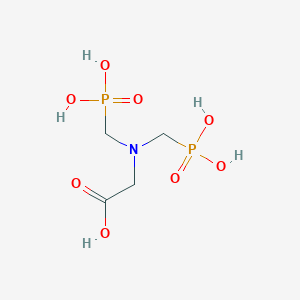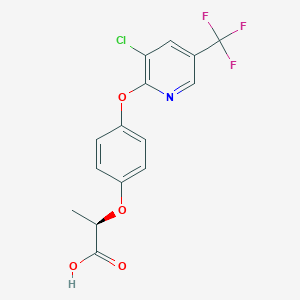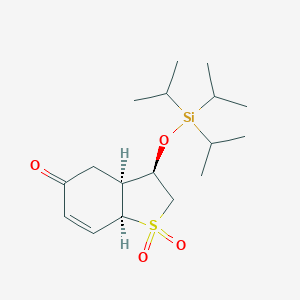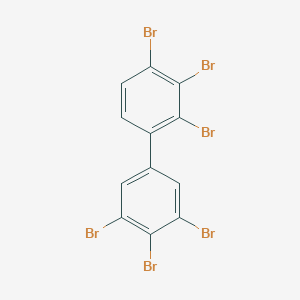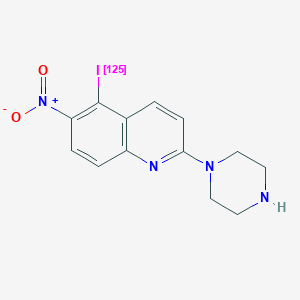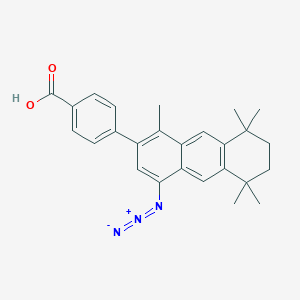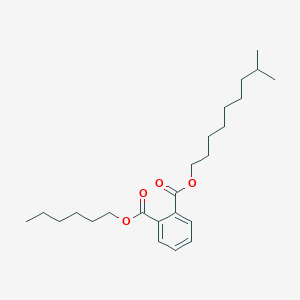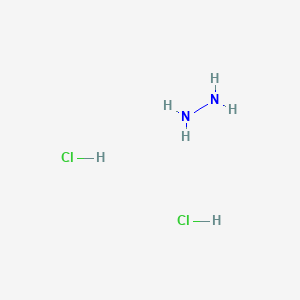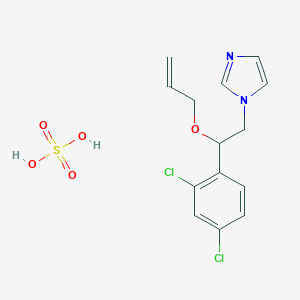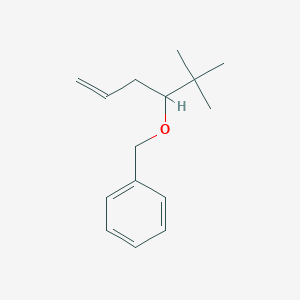![molecular formula C8H11NO B166262 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone CAS No. 128960-02-1](/img/structure/B166262.png)
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone, also known as EVP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising tool for studying different biological processes.
作用機序
The mechanism of action of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone involves its interaction with FAAH. This enzyme is responsible for breaking down endocannabinoids, which are molecules that bind to cannabinoid receptors in the body. By inhibiting FAAH, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone can increase the levels of endocannabinoids, which can activate cannabinoid receptors and lead to various effects such as pain relief and decreased anxiety.
生化学的および生理学的効果
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been found to have various biochemical and physiological effects. One of the main effects of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone is its inhibition of FAAH, which can lead to increased levels of endocannabinoids in the body. This can result in various effects such as pain relief, decreased anxiety, and improved mood. Additionally, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been found to have anti-inflammatory properties, which make it a promising tool for studying inflammatory processes in the body.
実験室実験の利点と制限
One of the main advantages of using 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone in lab experiments is its specificity for FAAH. This allows researchers to selectively inhibit FAAH without affecting other enzymes or processes in the body. Additionally, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been found to be stable and easy to handle, which makes it a convenient tool for different types of experiments. However, one of the limitations of using 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone is its potential toxicity at high concentrations. This requires careful dosing and monitoring of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone in experiments.
将来の方向性
There are various future directions for the use of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone in scientific research. One potential direction is the study of the role of the endocannabinoid system in different physiological processes such as pain, mood, and appetite regulation. Additionally, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone can be used to study the effects of endocannabinoids on different types of cells and tissues in the body. Finally, the development of new compounds based on 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone can lead to the discovery of new drugs for various diseases and conditions.
合成法
The synthesis of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone involves the reaction of ethynylmagnesium bromide with pyrrolidinone in the presence of a copper catalyst. This reaction leads to the formation of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone, which can be purified using different methods such as column chromatography or recrystallization.
科学的研究の応用
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been studied for its potential use in different scientific research fields. One of the main applications of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone is in the study of the endocannabinoid system. This system is involved in various physiological processes such as pain, mood, and appetite regulation. 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been found to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone can increase the levels of endocannabinoids in the body, which can lead to various effects such as pain relief and decreased anxiety.
特性
CAS番号 |
128960-02-1 |
|---|---|
製品名 |
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone |
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC名 |
1-[(2S)-2-ethynylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H11NO/c1-3-8-5-4-6-9(8)7(2)10/h1,8H,4-6H2,2H3/t8-/m1/s1 |
InChIキー |
ZAFKSHSFIZAUGY-MRVPVSSYSA-N |
異性体SMILES |
CC(=O)N1CCC[C@H]1C#C |
SMILES |
CC(=O)N1CCCC1C#C |
正規SMILES |
CC(=O)N1CCCC1C#C |
同義語 |
Pyrrolidine, 1-acetyl-2-ethynyl-, (S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



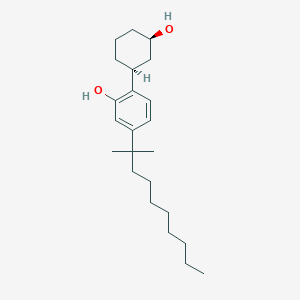
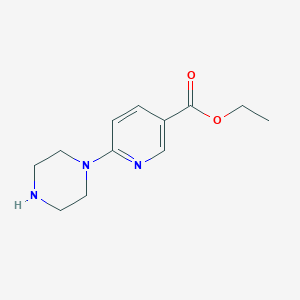
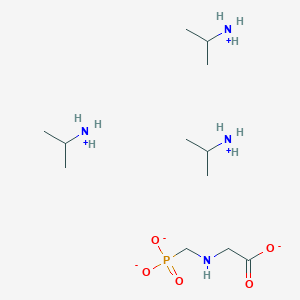
![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)
